molecular formula C16H19NO4 B13333860 Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid

Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B13333860
M. Wt: 289.33 g/mol
InChI Key: AFZFJLKFGPVCET-CJNGLKHVSA-N
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Description

Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the cycloaddition step and high-pressure reactors for the carboxylation step to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Derivatives with substituted benzyloxycarbonyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(2S,3R)-5-phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-14(19)13-9-16(13)7-4-8-17(11-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)/t13-,16+/m1/s1

InChI Key

AFZFJLKFGPVCET-CJNGLKHVSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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